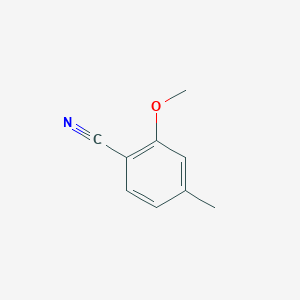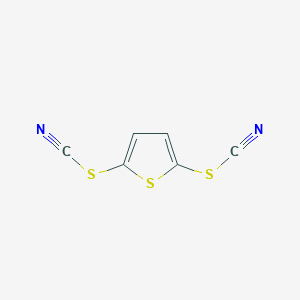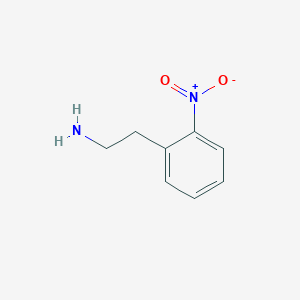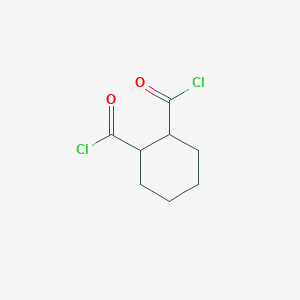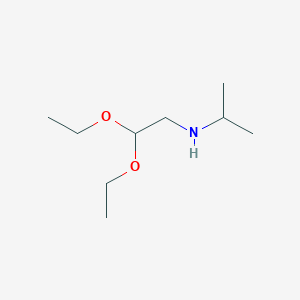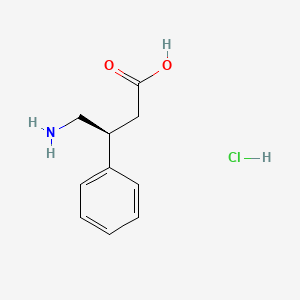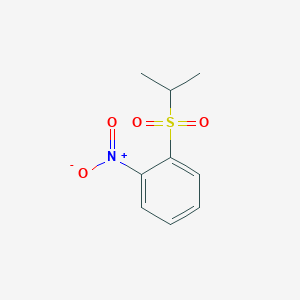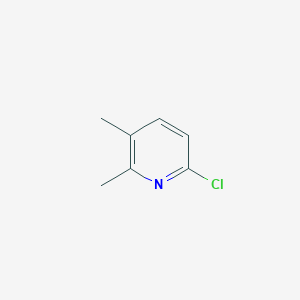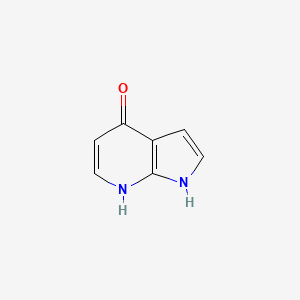
4-Hydroxy-7-azaindole
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridin-4-ol, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration . The compound has also been used as a reactant in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors .
Mode of Action
This compound interacts with its target by docking into the purine binding site . It engages with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring . This interaction leads to the inhibition of the kinase, thereby affecting the downstream cellular processes.
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC by this compound affects various biochemical pathways. It impacts the signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, and migration . The compound’s action as a Rho kinase (ROCK) inhibitor also influences the Rho/ROCK pathway, which plays a significant role in various cellular functions, including cell shape, motility, and division .
Result of Action
The result of this compound’s action is the inhibition of its target kinases, leading to the modulation of the associated cellular processes. For instance, it has shown effective inhibitory concentration (IC 50) on Hela cells 16.96 µM/ml and 14.12 and 12.69 µM/ml on MCF-7 and MDA MB-231, respectively . This suggests that the compound could be used as a potential DDX3 inhibitor .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs, leading to its inhibitory effects . Additionally, 1H-pyrrolo[2,3-b]pyridin-4-ol has been studied for its potential as an immunomodulator targeting Janus kinase 3 (JAK3), which plays a vital role in cytokine-mediated signal transduction .
Cellular Effects
1H-pyrrolo[2,3-b]pyridin-4-ol influences various cellular processes, including cell proliferation, migration, and apoptosis. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. Furthermore, 1H-pyrrolo[2,3-b]pyridin-4-ol affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[2,3-b]pyridin-4-ol involves its binding interactions with specific biomolecules. As a hinge binder, the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs, leading to the inhibition of FGFR activity . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Additionally, 1H-pyrrolo[2,3-b]pyridin-4-ol has been shown to inhibit JAK3, thereby modulating cytokine-mediated signal transduction and affecting immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[2,3-b]pyridin-4-ol maintains its inhibitory activity against FGFRs and JAK3 over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR and JAK3 activity, leading to reduced tumor growth and improved immune responses . Higher doses may result in toxic or adverse effects, including hepatotoxicity and immunosuppression . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes affect the compound’s stability, bioavailability, and overall efficacy in biochemical reactions.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-b]pyridin-4-ol within cells and tissues are influenced by specific transporters and binding proteins. The compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it interacts with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 1H-pyrrolo[2,3-b]pyridin-4-ol within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .
Subcellular Localization
1H-pyrrolo[2,3-b]pyridin-4-ol exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may also affect its subcellular localization and stability. Understanding the subcellular distribution of 1H-pyrrolo[2,3-b]pyridin-4-ol is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile and efficient route to synthesize this compound .
Industrial Production Methods: Industrial production of 4-Hydroxy-7-azaindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-ol can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at a different position, leading to distinct chemical and biological properties.
1H-Pyrrolo[3,2-b]pyridin-6-ol: The different ring fusion pattern results in unique reactivity and applications.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol:
The uniqueness of 4-Hydroxy-7-azaindole lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGMDXJXKDZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505539 | |
| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-02-3, 1076197-59-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1H-pyrrolo[2,3-b]pyridin-4-ol?
A1: 1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 1,7-dideazahypoxanthine, is a heterocyclic compound. While the provided abstracts do not contain specific spectroscopic data, its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol [, ].
Q2: Are there any reported applications of 1H-pyrrolo[2,3-b]pyridin-4-ol derivatives in material science?
A2: Yes, research suggests that incorporating 1H-pyrrolo[2,3-b]pyridin-4-ol (specifically, a polyazaindole derivative) into polymers can lead to materials with interesting fluorescent properties. These materials exhibit a tunable Intramolecular Charge Transfer (ICT) effect and show potential as acid fluorescent sensors [, ].
Q3: What is the historical context of 1H-pyrrolo[2,3-b]pyridin-4-ol research?
A3: While the provided abstracts don't delve into the complete historical context, they highlight a key milestone: the successful synthesis of both 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) and its analog 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) [, ]. This synthesis paved the way for further research into the properties and potential applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


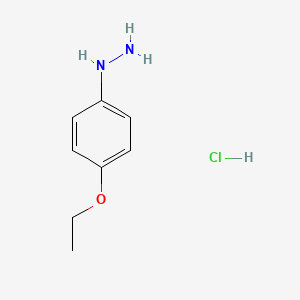
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)

